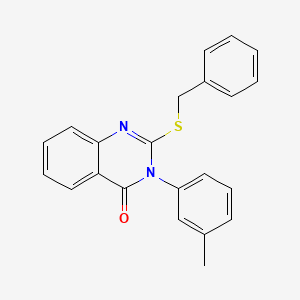
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is a quinazolinone derivative known for its potential biological activities. Quinazolinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one typically involves the reaction of 2-mercaptoquinazolin-4-one with benzyl chloride and 3-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer properties, particularly as a multi-kinase inhibitor.
作用機序
The compound exerts its effects primarily through the inhibition of multiple protein kinases, which are crucial for cell signaling and proliferation. By inhibiting these kinases, 2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one can induce apoptosis in cancer cells and inhibit tumor growth. The molecular targets include VEGFR2, EGFR, HER2, and CDK2 .
類似化合物との比較
Similar Compounds
- 2-Benzylsulfanyl-3-phenylquinazolin-4-one
- 2-(Benzylsulfanyl)-3-(4-methylphenyl)quinazolin-4-one
- 2-Benzylsulfanyl-3-(2-methylphenyl)quinazolin-4-one
Uniqueness
2-Benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different potency and selectivity towards various molecular targets, making it a valuable compound for further research and development .
特性
IUPAC Name |
2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-8-7-11-18(14-16)24-21(25)19-12-5-6-13-20(19)23-22(24)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHXIRBQXURQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362324 |
Source


|
| Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-14-2 |
Source


|
| Record name | 2-benzylsulfanyl-3-(3-methylphenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
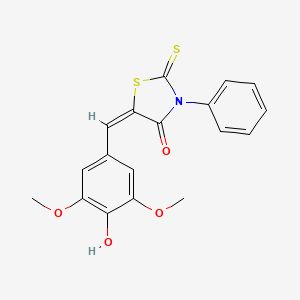
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE](/img/structure/B6134616.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6134629.png)
![N-cycloheptyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6134637.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B6134638.png)
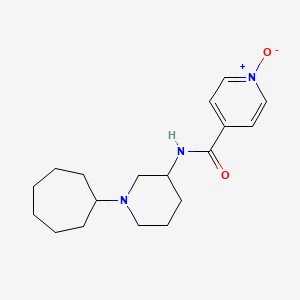
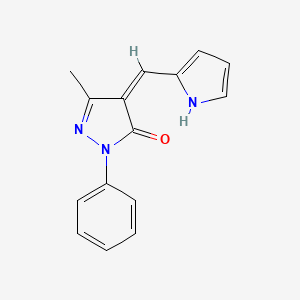
![3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
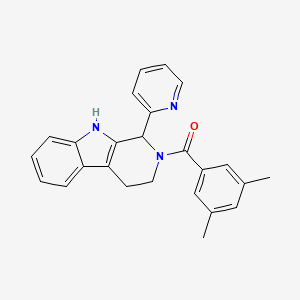
![methyl (5Z)-5-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6134662.png)
